molecular formula C23H16Na2O11 B8520843 1,3-Bis(2-carboxychromon-5-yloxy)-propan-2-ol disodium salt

1,3-Bis(2-carboxychromon-5-yloxy)-propan-2-ol disodium salt

Cat. No. B8520843
M. Wt: 514.3 g/mol
InChI Key: AIXRIMKZFKFIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974802B2

Procedure details

1,3-bis(2-carboxychromon-5-yloxy)-propan-2-ol disodium salt (2.5 g, 5,2 mmol), was suspended in DMF. To the suspension was added benzyl bromide (0.734 ml, 6.2 mmol) and the reaction was kept overnight under stirring. An additional portion of benzyl bromide (0.734 ml, 6.2 mmol) was added. After 24 hr, the reaction mixture was poured into sodium hydrogen carbonate aqueous solution and extracted dichloromethane. The organic phase was washed with water two times and evaporated to give the dibenzyl ester of 1,3-bis(2-carboxychromon-5-yloxy)propan-2-ol (1.72 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.734 mL
Type
reactant
Reaction Step Two
Quantity
0.734 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[Na].[C:3]([C:6]1[O:7][C:8]2[C:13]([C:14](=[O:16])[CH:15]=1)=[C:12]([O:17][CH2:18][CH:19]([OH:36])[CH2:20][O:21][C:22]1[CH:31]=[CH:30][CH:29]=[C:28]3[C:23]=1[C:24](=[O:35])[CH:25]=[C:26]([C:32]([OH:34])=[O:33])[O:27]3)[CH:11]=[CH:10][CH:9]=2)([OH:5])=[O:4].C(Br)C1C=CC=CC=1.C(=O)([O-])O.[Na+]>CN(C=O)C>[C:32]([C:26]1[O:27][C:28]2[C:23]([C:24](=[O:35])[CH:25]=1)=[C:22]([O:21][CH2:20][CH:19]([OH:36])[CH2:18][O:17][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]3[C:13]=1[C:14](=[O:16])[CH:15]=[C:6]([C:3]([OH:5])=[O:4])[O:7]3)[CH:31]=[CH:30][CH:29]=2)([OH:34])=[O:33] |f:0.1.2,4.5,^1:0,1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[Na].[Na].C(=O)(O)C=1OC2=CC=CC(=C2C(C1)=O)OCC(COC1=C2C(C=C(OC2=CC=C1)C(=O)O)=O)O
Step Two
Name
Quantity
0.734 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0.734 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 24 hr
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water two times
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)C=1OC2=CC=CC(=C2C(C1)=O)OCC(COC1=C2C(C=C(OC2=CC=C1)C(=O)O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.